Ethyl-1-13C-benzene is a stable isotope-labeled aromatic hydrocarbon where the C1 carbon of the ethyl group is substituted with a ¹³C isotope. This specific labeling provides a precise mass shift (M+1) and a unique nuclear magnetic resonance (NMR) signature, making it an essential tool for tracing the metabolic and chemical fate of the ethyl group in complex systems.[1][2] Unlike unlabeled ethylbenzene, which is a common industrial chemical used primarily to produce styrene, this isotopologue is synthesized for high-purity research applications.[3][4][5] Its value lies in its ability to act as a tracer or an internal standard, allowing for unambiguous pathway elucidation and accurate quantification in mass spectrometry (MS) and NMR-based experiments without introducing the kinetic isotope effects sometimes associated with deuterium labeling.[6][7]
Substituting Ethyl-1-¹³C-benzene with unlabeled ethylbenzene is not viable for tracer studies, as the unlabeled compound is indistinguishable from endogenous or background sources in MS or NMR analysis.[6] Other labeled versions, such as deuterated ethylbenzene (e.g., Ethyl-d10-benzene), are unsuitable when trying to avoid kinetic isotope effects or when performing specific ¹³C-NMR experiments that rely on the unique relaxation properties and chemical shifts of the carbon nucleus.[8] Furthermore, using a randomly labeled ¹³C-ethylbenzene or a different labeled aromatic like ¹³C-toluene fails when the research objective is to precisely track the C1 carbon of the ethyl group through a specific reaction or metabolic pathway, as the positional information is lost.[7] The high isotopic purity of this specific compound ensures a clean, strong signal, which is critical for accurate quantification and mechanistic interpretation, a feature not guaranteed by crude or less-defined labeled mixtures.[1][2]
In studies of ethylbenzene disproportionation over zeolite catalysts, the use of ethyl[α-¹³C]benzene (an equivalent naming for Ethyl-1-¹³C-benzene) provides direct, unambiguous evidence of reaction intermediates that cannot be observed with unlabeled ethylbenzene.[9] For example, on Al,Na-Y/63 zeolites, a new ¹³C MAS NMR signal appeared at 46 ppm after heating, which was definitively assigned to a diphenylethane intermediate.[9] This observation provides unequivocal proof of a bimolecular reaction pathway. In contrast, experiments with unlabeled ethylbenzene would rely on indirect kinetic modeling, making it impossible to directly detect and confirm such key, transient intermediates.[9][10]
| Evidence Dimension | Detection of Reaction Intermediate |
| Target Compound Data | Direct observation of a ¹³C NMR signal at 46 ppm, confirming the diphenylethane intermediate. |
| Comparator Or Baseline | Unlabeled Ethylbenzene: No direct signal for the intermediate; mechanism must be inferred indirectly. |
| Quantified Difference | Qualitative (Direct Observation vs. Inference) |
| Conditions | Ethylbenzene conversion on Al,Na-Y/63 zeolite catalyst, heated at 443 K for 24 hours, analyzed by ¹³C MAS NMR spectroscopy. |
For researchers in catalysis, this compound is essential for definitively proving reaction mechanisms, justifying catalyst design, and optimizing process conditions.
Stable isotope-labeled compounds like Ethyl-1-¹³C-benzene serve as ideal internal standards for quantitative mass spectrometry.[11] When added to a complex sample, this compound co-elutes with the unlabeled analyte but is distinguished by its M+1 mass shift.[1] This co-processing corrects for variations in sample extraction efficiency, matrix effects, and instrument response. Using a stable isotope-labeled internal standard provides a self-normalizing signal that can account for ionization efficiency differences and allows for absolute quantification without extensive external calibration curves.[11] This approach is superior to using a different, non-isotopic compound as an internal standard, which may have different extraction recovery and ionization properties, leading to lower accuracy and precision.
| Evidence Dimension | Quantitative Accuracy & Precision |
| Target Compound Data | High accuracy and precision due to near-identical chemical and physical properties to the analyte, correcting for matrix and instrument variability. |
| Comparator Or Baseline | External Calibration or Non-Isotopic Internal Standard: Lower accuracy and precision due to susceptibility to matrix effects, and differences in extraction recovery and ionization efficiency. |
| Quantified Difference | Improvement in accuracy and reduction in measurement variability (method-dependent). |
| Conditions | Quantitative analysis using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
For analytical chemists in environmental, toxicological, or metabolic research, this compound enables more reliable and reproducible quantification of ethylbenzene in complex samples.
In studies of anaerobic ethylbenzene degradation, the biochemical pathways are complex and can differ between microorganisms.[11][12] For example, in denitrifying bacteria, degradation is initiated by ethylbenzene dehydrogenase to form (S)-1-phenylethanol, which is then converted to acetophenone and eventually benzoyl-CoA.[12][13] Using Ethyl-1-¹³C-benzene allows researchers to trace the labeled carbon through this entire sequence of intermediates. This provides conclusive evidence for the proposed pathway, distinguishing it from alternative mechanisms like the fumarate addition pathway seen in toluene degradation.[11] Without the ¹³C label, researchers can only measure the disappearance of the parent compound and the appearance of final products, leaving the intermediate steps and the precise metabolic route ambiguous.
| Evidence Dimension | Metabolic Pathway Confirmation |
| Target Compound Data | Allows for the definitive identification of all downstream metabolites containing the ¹³C label, confirming the sequence of biochemical reactions. |
| Comparator Or Baseline | Unlabeled Ethylbenzene: Pathway must be inferred by identifying putative intermediates in a complex biological matrix, which is often inconclusive. |
| Quantified Difference | Qualitative (Conclusive Pathway Evidence vs. Inference) |
| Conditions | Anaerobic biodegradation studies using microbial cultures (e.g., denitrifying or sulfate-reducing bacteria). |
This compound is critical for environmental scientists and microbiologists to accurately map biodegradation pathways, which is fundamental for developing bioremediation strategies.
This compound is the right choice for researchers seeking to definitively identify reaction intermediates and validate proposed catalytic mechanisms for ethylbenzene conversion, such as disproportionation or dehydrogenation. The specific ¹³C label allows for direct tracking of the ethyl group's C1 carbon using solid-state NMR, providing conclusive evidence that cannot be obtained with unlabeled precursors.[9][10]
Ideal for environmental scientists investigating the microbial degradation pathways of ethylbenzene in soil or water. Using Ethyl-1-¹³C-benzene as a tracer enables the unambiguous identification of metabolic intermediates via MS or NMR, confirming the specific biochemical reactions used by microorganisms to break down this common pollutant.[11][13]
This isotopologue is the preferred choice for use as an internal standard in validated analytical methods (e.g., GC-MS) for the quantification of ethylbenzene in environmental samples, industrial hygiene monitoring, or biological fluids. Its properties ensure maximum accuracy and reproducibility by correcting for sample loss and matrix-induced signal suppression during analysis.[1]
Flammable;Irritant